Potassium 1,3-dioxoisoindolin-2-ide-15N
Description
Significance of Nitrogen-15 Isotopes in Mechanistic Elucidation and Advanced Synthesis
Nitrogen is a fundamental element in a vast array of bioactive and structurally complex natural products, including alkaloids and peptides. frontiersin.org It has two stable isotopes, the highly abundant Nitrogen-14 (⁹⁹.6%) and the rare Nitrogen-15 (0.36%). nih.gov While ¹⁴N is more common, its nuclear properties (a spin of 1) cause significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, making it difficult to obtain clear signals. frontiersin.orgnih.gov
In contrast, Nitrogen-15 has a nuclear spin of -1/2, which results in narrower, more defined line widths in NMR analysis. wikipedia.org This property makes ¹⁵N an invaluable tool for precisely investigating the structure, dynamics, and interactions of nitrogen-containing molecules. By selectively incorporating ¹⁵N into a molecule, researchers can track the fate of specific nitrogen atoms through complex reaction sequences. This is crucial for distinguishing between proposed reaction pathways and identifying intermediates. musechem.com Furthermore, ¹⁵N labeling is extensively used in mass spectrometry, where the mass shift caused by the heavier isotope allows for the clear identification and quantification of labeled molecules and their metabolites. frontiersin.orgnih.gov
Table 1: Comparison of Stable Nitrogen Isotopes
| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) |
|---|---|---|
| Natural Abundance | ~99.63% nih.gov | ~0.37% nih.gov |
| Nuclear Spin (I) | 1 frontiersin.orgnih.gov | 1/2 nih.govwikipedia.org |
| NMR Activity | NMR active, but suffers from significant line broadening due to quadrupolar relaxation. frontiersin.orgnih.gov | NMR active, provides narrower line widths, offering better resolution. wikipedia.org |
| Primary Use in Research | Less common for detailed NMR studies. | Preferred isotope for NMR spectroscopy and as a tracer in metabolic and mechanistic studies. wikipedia.org |
Overview of Stable Isotope Tracers in Modern Organic Chemistry
The use of stable isotopes is a cornerstone of modern organic chemistry for investigating reaction mechanisms. blog.ir By replacing an atom with its heavier, stable isotope, chemists can gain profound insights that are otherwise inaccessible. musechem.com One of the most powerful applications is the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. blog.ir
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. blog.ir For instance, a C-H bond reacts significantly faster than a C-D (deuterium) bond. blog.ir Observing a large KIE can confirm that bond cleavage at that specific position is critical to the reaction's speed. fiveable.me Secondary KIEs occur when the isotopic substitution is at a position remote from the reacting bond, providing information about changes in hybridization or steric environment at the transition state. blog.irias.ac.in These effects are instrumental in distinguishing between reaction pathways, such as the SN1 and SN2 mechanisms in nucleophilic substitution reactions. blog.irias.ac.in
Historical Context of Phthalimide (B116566) Derivatives as Nitrogen Transfer Reagents
Phthalimide and its derivatives are important compounds in organic synthesis, historically serving as versatile reagents for introducing nitrogen into molecules. researchgate.netturito.com Phthalimide's structure, featuring two carbonyl groups attached to a nitrogen atom, makes the N-H proton acidic (pKa ≈ 8.3). wikipedia.orgacs.org This allows for easy deprotonation by a base to form the phthalimide anion, a potent nucleophile. turito.comwikipedia.org
This reactivity is famously harnessed in the Gabriel synthesis, a classic method for preparing primary amines. byjus.com In this reaction, potassium phthalimide (the potassium salt of phthalimide) is reacted with an alkyl halide. wikipedia.org The phthalimide anion displaces the halide in an SN2 reaction to form an N-alkylphthalimide. wikipedia.org This intermediate effectively acts as a "masked" form of ammonia (B1221849). turito.com Subsequent cleavage of the N-alkylphthalimide, typically using hydrazine (B178648), liberates the desired primary amine while avoiding the over-alkylation that often plagues direct amination with ammonia. wikipedia.org This reliable and clean conversion has established phthalimide derivatives as fundamental nitrogen transfer reagents in synthetic chemistry. researchgate.netbyjus.com
The Unique Role of Potassium 1,3-dioxoisoindolin-2-ide-15N in Investigating Nitrogen-Containing Systems
Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is the isotopically labeled form of potassium phthalimide, where the standard ¹⁴N atom has been replaced with the stable ¹⁵N isotope. invivochem.comglpbio.com This compound uniquely merges the classical synthetic utility of the phthalimide group with the modern analytical power of ¹⁵N isotopic tracing. nih.gov
Its primary role is to serve as a vehicle for introducing a traceable ¹⁵N atom into a target molecule using the robust and well-understood Gabriel synthesis pathway. nih.gov By starting with Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N, chemists can synthesize ¹⁵N-labeled primary amines and subsequently incorporate this labeled nitrogen into more complex structures like peptides, alkaloids, or drug candidates. nih.gov
The resulting ¹⁵N-labeled molecules can then be studied using advanced analytical techniques. In metabolomics, for example, the ¹⁵N tag allows for the unambiguous tracking of a compound and its metabolites in biological systems using mass spectrometry. nih.gov For mechanistic studies, the ¹⁵N label enables detailed NMR experiments to probe the electronic environment of the nitrogen atom at various stages of a reaction, providing critical evidence for proposed mechanisms. frontiersin.org A notable application is in the synthesis of [¹⁵N]-cholamine, an isotope tag used for profiling metabolites in both NMR and MS-based studies. nih.gov The synthesis of ¹⁵N-labeled phthalimide itself can be achieved with high yield by reacting phthalic anhydride (B1165640) with ¹⁵N-labeled urea. nih.gov
Table 2: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53510-88-6 | glpbio.comsigmaaldrich.com |
| Chemical Formula | C₈H₄K¹⁵NO₂ | glpbio.comsigmaaldrich.com |
| Molecular Weight | 186.21 g/mol | sigmaaldrich.comscbt.com |
| Synonyms | Phthalimide-¹⁵N potassium salt | sigmaaldrich.comsigmaaldrich.com |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H5KNO2 |
|---|---|
Molecular Weight |
187.22 g/mol |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1; |
InChI Key |
BYXYCUABYHCYLY-DLBIPZKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
Origin of Product |
United States |
Advanced Methodologies for the Isotopic Synthesis of Potassium 1,3 Dioxoisoindolin 2 Ide 15n
Strategies for Nitrogen-15 Incorporation into the Phthalimide (B116566) Core
The primary strategies for synthesizing the 15N-labeled phthalimide core involve direct synthetic routes that utilize precursors already enriched with the Nitrogen-15 isotope. isotopeshop.comnih.gov These methods adapt traditional phthalimide syntheses by substituting standard nitrogen sources with their 15N-labeled analogues. orgsyn.org The resulting 15N-phthalimide is subsequently treated with potassium hydroxide (B78521) to yield the final product, Potassium 1,3-dioxoisoindolin-2-ide-15N. isotopeshop.com
Direct synthesis is the most straightforward and common approach for preparing 15N-phthalimide. This involves the reaction of phthalic anhydride (B1165640) with a nitrogen source that has been enriched with the 15N isotope.
One established method involves the reaction between phthalic anhydride and 15N-urea (with 99.34% 15N enrichment) in the presence of a solvent such as ortho-xylene. nih.gov This reaction is a dehydrative condensation that forms the cyclic imide structure. csjmu.ac.in
Another widely used direct route employs 15N-labeled ammonia (B1221849) , typically in the form of an aqueous solution of ammonium-15N hydroxide (¹⁵NH₄OH). isotopeshop.com The reaction with phthalic anhydride proceeds by heating to drive off water, leading to the formation of the imide ring. orgsyn.org This method is an adaptation of the classical synthesis of phthalimide from phthalic anhydride and ammonia. orgsyn.orggoogle.com The subsequent reaction with potassium hydroxide (KOH) converts the 15N-phthalimide into its potassium salt. isotopeshop.com
The general reaction schemes are as follows:
Route 1 (using ¹⁵N-Urea): Phthalic Anhydride + ¹⁵N-Urea → ¹⁵N-Phthalimide nih.gov
Route 2 (using ¹⁵N-Ammonia): Phthalic Anhydride + ¹⁵NH₄OH → ¹⁵N-Phthalimide → (KOH) → Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N isotopeshop.com
Optimizing reaction conditions is critical for maximizing the yield and ensuring high isotopic and chemical purity of the final product.
In the synthesis using 15N-urea, specific conditions have been reported to achieve excellent results. nih.gov A mole ratio of 3:1 for phthalic anhydride to 15N-urea is used, with the reaction carried out at 140°C under atmospheric pressure. nih.gov The use of excess phthalic anhydride ensures the complete consumption of the expensive 15N-labeled reagent. Post-reaction, the excess phthalic anhydride is converted into diethyl phthalate (B1215562) by reacting it with ethanol (B145695) for 90 minutes; this by-product is then easily separated by filtration, as it remains dissolved in the ethanol. nih.gov This optimized process yields 15N-labeled phthalimide at 96% with a chemical purity of 99.5% and an isotopic abundance of 99.04%. nih.gov
For syntheses involving ¹⁵N-ammonia, the temperature is a key parameter. The fusion method, which involves heating phthalic anhydride and aqueous ammonia without a separate solvent, requires temperatures around 300°C to ensure the reaction goes to completion. orgsyn.org When the reaction is performed in an aqueous solution, temperatures can be significantly lower, in the range of 60-95°C. google.com
| ¹⁵N Precursor | Key Reaction Parameters | Yield | Purity | Isotopic Abundance | Reference |
|---|---|---|---|---|---|
| ¹⁵N-Urea | Molar Ratio (Anhydride:Urea) = 3:1; Temperature = 140°C; Solvent = ortho-xylene | 96% | 99.5% | 99.04% | nih.gov |
| ¹⁵NH₄OH | Fusion method temperature ≈ 300°C; Aqueous solution temperature = 60-95°C | High (95-97% for unlabeled) | Practically pure | Dependent on precursor (>98%) | isotopeshop.comorgsyn.orggoogle.comsigmaaldrich.com |
Isotopic Exchange Methods for 15N Labeling
While direct synthesis from labeled precursors is common for this compound, more advanced methodologies involving isotopic exchange on the pre-formed heterocyclic ring have been developed for other nitrogen heterocycles. alfa-chemistry.comnih.govresearchgate.net These methods, often referred to as "skeletal editing," could potentially be adapted for phthalimide.
One such advanced technique involves a ring-opening and ring-closing sequence. nih.gov In this process, the nitrogen atom in the heterocycle is activated, for example by triflylation. nih.gov The ring is then opened by a nucleophile containing the desired 15N isotope, such as 15N-aspartate . nih.gov A subsequent ring-closure reaction re-forms the heterocycle, now containing the 15N atom, and eliminates the original 14N atom. nih.gov This approach has been successfully applied to various aromatic nitrogen heterocycles, achieving high chemical and isotopic yields under mild conditions. nih.gov
Another strategy is based on the Zincke reaction, where a pyridine (B92270) ring is activated to form a Zincke salt, which is then reacted with a 15N-labeled amine (like ¹⁵NH₄Cl) to replace the ring's nitrogen atom. nih.gov While these methods are not yet documented specifically for the routine synthesis of 15N-phthalimide, they represent the frontier of isotopic labeling for complex molecules. nih.govresearchgate.net
Purification and Characterization of Isotopic Enrichment Levels
Rigorous purification and characterization are mandatory to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound.
Purification of the intermediate, 15N-phthalimide, is often straightforward. Methods include simple filtration followed by washing with appropriate solvents to remove by-products and unreacted starting materials. nih.govnih.gov For instance, washing with cold water or ethanol can effectively remove soluble impurities. nih.govcsjmu.ac.in In the synthesis involving 15N-urea, washing with ethanol is crucial to remove the diethyl phthalate by-product. nih.gov The final potassium salt is typically a stable solid. isotopeshop.com
Characterization relies on a combination of spectroscopic techniques to verify the structure and quantify the level of 15N incorporation.
Mass Spectrometry (MS): This is the definitive technique for confirming isotopic labeling. The incorporation of a 15N atom results in a predictable mass shift of +1 compared to the unlabeled compound. sigmaaldrich.com High-resolution mass spectrometry techniques, such as Orbitrap MS, can measure the molecular mass with very high accuracy, allowing for a precise calculation of the labeling efficiency. nist.gov Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the precise ratio of isotopes (e.g., 15N/14N) in a sample, providing a direct measure of isotopic enrichment. measurlabs.comnih.govyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation and isotopic analysis. wikipedia.org While the 15N nucleus has a low natural abundance and is inherently less sensitive than ¹H, isotopic enrichment makes 15N NMR a highly effective technique. wikipedia.orgnih.gov Direct 15N NMR spectra or indirect detection through 1H-15N correlation experiments (like HSQC) provide unambiguous evidence of the 15N label's location within the molecule. nih.govresearchgate.net The analysis of 1J(15N-1H) and nJ(15N-13C) coupling constants can further confirm the structure and bonding environment of the nitrogen atom. rsc.org
| Technique | Information Provided | Key Findings / Application | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic purity | Confirms M+1 mass shift. High-resolution MS allows for >99% labeling efficiency determination. | sigmaaldrich.comnist.gov |
| Isotope Ratio MS (IRMS) | Precise isotope ratio (¹⁵N/¹⁴N) measurement | Provides accurate quantification of isotopic enrichment. | measurlabs.comnih.gov |
| ¹⁵N NMR Spectroscopy | Direct detection of the ¹⁵N nucleus, structural confirmation | Overcomes low natural abundance issues; provides chemical shift data characteristic of the imide nitrogen. | wikipedia.orgnih.gov |
| ¹H-¹⁵N HSQC | Correlation between ¹⁵N and adjacent protons | Highly sensitive method for confirming ¹⁵N incorporation, though the phthalimide nitrogen has no directly attached protons. | researchgate.net |
Mechanistic Investigations Utilizing Potassium 1,3 Dioxoisoindolin 2 Ide 15n
Elucidation of Reaction Pathways through ¹⁵N Tracer Studies
Isotopic labeling is a definitive method for tracking the fate of atoms during a chemical reaction. wikipedia.org Using ¹⁵N as a tracer allows chemists to distinguish the labeled nitrogen from all other nitrogen atoms in a system, providing unambiguous evidence of its path from reactant to product. wikipedia.orgnih.gov This technique is instrumental in confirming proposed reaction pathways and ruling out alternatives.
The phthalimide (B116566) anion, generated from potassium phthalimide, is an effective nucleophile used in a variety of substitution reactions. organic-chemistry.orgsmolecule.com A primary application is the synthesis of primary amines via the SN2 reaction with alkyl halides. masterorganicchemistry.comlibretexts.org When Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is used, the nitrogen atom in the phthalimide anion is labeled.
The reaction proceeds as follows:
The ¹⁵N-labeled phthalimide anion attacks an alkyl halide (R-X), displacing the halide (X⁻).
An N-alkylphthalimide intermediate is formed, containing the ¹⁵N label.
Subsequent cleavage of this intermediate releases the primary amine (R-¹⁵NH₂).
By analyzing the final amine product using mass spectrometry or NMR spectroscopy, the presence of the ¹⁵N isotope confirms that the nitrogen atom originated from the phthalimide reactant. This tracer method validates that the phthalimide anion acts as a direct precursor to the amine, effectively serving as an "-NH₂" synthon. organic-chemistry.org
The Gabriel synthesis, first reported in 1887, is a classic and reliable method for preparing primary amines while avoiding the over-alkylation that plagues direct amination with ammonia (B1221849). youtube.comnumberanalytics.com The mechanism involves the nucleophilic substitution of an alkyl halide by potassium phthalimide. masterorganicchemistry.comorganicchemistrytutor.com
The use of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N has been fundamental in cementing the understanding of this mechanism. The key steps are:
Deprotonation: Phthalimide is deprotonated by a base like potassium hydroxide (B78521) to form the potassium phthalimide salt, which is a potent nucleophile. numberanalytics.comorganicchemistrytutor.com
Alkylation: The ¹⁵N-labeled phthalimide anion attacks a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. libretexts.org The bulky nature of the nucleophile favors reaction with primary halides. organicchemistrytutor.com
Liberation of the Amine: The intermediate is then cleaved, typically with hydrazine (B178648) (NH₂NH₂), to release the desired primary amine, now containing the ¹⁵N label, and a stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.comlibretexts.org
The ¹⁵N tracer study provides direct evidence for this pathway. Detecting the ¹⁵N label exclusively in the primary amine product confirms that the nitrogen atom is transferred directly from the phthalimide structure and that the reaction proceeds through the proposed N-alkylphthalimide intermediate.
Kinetic Isotope Effects (KIE) with Nitrogen-15
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For nitrogen, this is k₁₄/k₁₅. The study of ¹⁵N KIEs provides profound insights into the rate-determining step and the structure of the transition state. google.com
Nitrogen-15 KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step.
Primary ¹⁵N KIE: A primary KIE is observed when a bond to the nitrogen atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com Because the heavier ¹⁵N isotope forms a slightly stronger bond and has a lower zero-point vibrational energy, more energy is required to break a C-¹⁵N bond compared to a C-¹⁴N bond. google.com This typically results in a "normal" KIE (k₁₄/k₁₅ > 1).
Secondary ¹⁵N KIE: A secondary KIE occurs when the isotopically labeled nitrogen atom is not directly involved in bond-breaking or formation in the rate-determining step. differencebetween.compediaa.comnih.gov These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the nitrogen atom as the reaction proceeds from the reactant to the transition state. pediaa.comnih.gov They can be normal (k₁₄/k₁₅ > 1) or inverse (k₁₄/k₁₅ < 1).
| Characteristic | Primary ¹⁵N KIE | Secondary ¹⁵N KIE |
|---|---|---|
| Definition | Isotopic substitution at the site of bond cleavage or formation in the rate-determining step. differencebetween.com | Isotopic substitution at a site other than the bond being broken/formed in the rate-determining step. differencebetween.comnih.gov |
| Typical Magnitude | Generally larger (e.g., 1.02 - 1.07 for ¹⁵N). princeton.edu | Significantly smaller and often close to unity. pediaa.comnih.gov |
| Origin | Primarily due to the difference in zero-point energy of the bond being broken/formed. google.com | Arises from changes in vibrational frequencies (e.g., bending modes) at the transition state. pediaa.com |
| Interpretation | Indicates direct involvement of the N-atom bond in the rate-determining step. libretexts.org | Provides information about changes in hybridization or steric environment at the N-atom in the transition state. nih.gov |
The precise value of the ¹⁵N KIE is a sensitive probe of the transition state structure and the reaction's rate-determining step. osti.govwayne.edu
Normal KIE (k₁₄/k₁₅ > 1): A value significantly greater than 1 indicates that a bond to the nitrogen atom is being weakened or broken in the rate-determining step. The magnitude of the KIE can correlate with the extent of bond cleavage in the transition state. wikipedia.orggoogle.com For instance, in a reaction where the phthalimide C-N bond is cleaved, a large normal KIE would suggest a transition state where this bond is substantially broken.
Inverse KIE (k₁₄/k₁₅ < 1): A value less than 1 implies that the bonding to the nitrogen atom has become stronger or more constrained (stiffer) in the transition state compared to the reactant. nih.gov This can occur if new bonds are being formed to the nitrogen or if vibrational bending modes become more restricted in the transition state.
KIE ≈ 1: A value close to unity suggests that the bonding environment of the nitrogen atom has not changed significantly in the rate-determining step. This would imply that any bond-breaking or formation involving the nitrogen occurs in a fast step before or after the rate-limiting step. wikipedia.org
By combining experimental KIE data with computational modeling, chemists can construct a detailed picture of the transition state geometry with sub-Angstrom accuracy. google.comwayne.edu
| Reaction Step Studied | Hypothetical k₁₄/k₁₅ | Interpretation |
|---|---|---|
| Alkylation of phthalimide anion (SN2) | ~1.002 | Very small effect. The C-N bond is being formed, not broken. The KIE is a secondary effect reflecting the changing environment around the nitrogen. |
| Cleavage of N-alkylphthalimide (Rate-determining step) | 1.04 | Significant normal KIE. This indicates that the C-N bond is substantially weakened or broken in the rate-determining step of the cleavage reaction. google.com |
| Protonation of the phthalimide nitrogen | 0.995 | Inverse KIE. Suggests that bonding to the nitrogen becomes stiffer in the transition state, consistent with protonation. nih.gov |
Intermediates and Transient Species Identification via ¹⁵N Labeling
Beyond stable reactants and products, ¹⁵N labeling is crucial for identifying and verifying the existence of short-lived intermediates and transient species in a reaction mechanism. nih.gov A proposed intermediate can be synthesized with a ¹⁵N label and introduced into the reaction mixture. If this labeled species is incorporated into the final product, it provides strong evidence for its role in the reaction pathway.
For example, if a complex side reaction were proposed during a Gabriel synthesis, potentially involving a transient nitrogen-containing species, Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N would be the starting point. Any intermediates derived from the phthalimide would carry the ¹⁵N label. These labeled species could then be detected and identified using sensitive analytical techniques like electrospray ionization mass spectrometry (ESI-MS) or specialized NMR experiments, even if they exist only fleetingly. researchgate.netacs.org This methodology allows for the interception and characterization of species that are otherwise invisible, providing a complete and accurate picture of the reaction mechanism.
Advanced Applications in Synthetic Organic Chemistry
Stereoselective Nitrogen-15 Incorporation in Complex Molecules
The precise installation of a ¹⁵N-label into a specific position within a complex molecular architecture with stereochemical control is a significant challenge in synthetic chemistry. Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N serves as a key precursor for achieving this goal, primarily through variations of the Gabriel synthesis, which allows for the formation of primary amines.
While the classical Gabriel synthesis is not inherently stereoselective, modern adaptations have enabled the stereocontrolled introduction of the ¹⁵N-labeled nitrogen. One strategy involves the use of chiral substrates that direct the nucleophilic attack of the ¹⁵N-phthalimide anion. For instance, the reaction of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N with a chiral epoxide or a substrate bearing a chiral auxiliary can lead to the formation of a single enantiomer of the desired ¹⁵N-labeled amine after deprotection.
A notable advancement in this area is the photoredox-catalyzed stereoselective alkylation of enamides using N-hydroxyphthalimide esters. While this method does not directly employ Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N, the underlying principle of using a phthalimide (B116566) derivative for stereocontrolled C-N bond formation highlights a potential pathway for future applications. In such a hypothetical scenario, a prochiral enamide could be reacted with an electrophile in the presence of a chiral catalyst and a ¹⁵N-phthalimide-derived reagent, leading to the formation of a geometrically defined, ¹⁵N-labeled enamide. This intermediate could then be further transformed into complex, stereochemically-defined nitrogen-containing molecules.
Synthesis of Nitrogen-15 Labeled Amino Acids and Peptides
The synthesis of ¹⁵N-labeled amino acids is a cornerstone of research in proteomics and metabolic studies, enabling the tracking and quantification of protein turnover and amino acid metabolism. nih.gov Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is a primary reagent for this purpose, typically via the Gabriel synthesis or its modifications.
A facile and efficient method for the synthesis of various ¹⁵N-labeled amino acids utilizes ¹⁵N-phthalimide, derived from a cost-effective ¹⁵N-ammonium salt, as a key intermediate. thieme-connect.com In this approach, the ¹⁵N-phthalimide is coupled with hydroxy acid derivatives under Mitsunobu conditions to afford the corresponding ¹⁵N-phthalimido protected amino acid esters with good to excellent yields. thieme-connect.com Subsequent hydrolysis of the phthalimide protecting group and the ester yields the desired ¹⁵N-labeled amino acid hydrochloride. thieme-connect.com This method avoids the need for multiple purification steps, making it a practical route to a variety of labeled amino acids. thieme-connect.com
| Starting Material (Hydroxy Acid Derivative) | ¹⁵N-Phthalimido Protected Amino Acid Ester | Yield (%) |
| Methyl 2-hydroxyacetate | Methyl 2-(1,3-dioxoisoindolin-2-¹⁵N-yl)acetate | 69 |
| Methyl (S)-2-hydroxypropanoate | Methyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)propanoate | 88 |
| Benzyl (B1604629) (S)-2-hydroxy-3-phenylpropanoate | Benzyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-3-phenylpropanoate | 95 |
| Benzyl (S)-2-hydroxy-4-(benzyloxy)-4-oxobutanoate | Benzyl (S)-4-(benzyloxy)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-4-oxobutanoate | 73 |
| Methyl (S)-5-((tert-butoxycarbonyl)amino)-2-hydroxypentanoate | Methyl (S)-5-((tert-butoxycarbonyl)amino)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)pentanoate | 32 |
| tert-Butyl (S)-2-hydroxypropanoate | tert-Butyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)propanoate | 63 |
| Benzyl (S)-2-hydroxy-3-methylbutanoate | Benzyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-3-methylbutanoate | 95 |
| Data sourced from a study on the facile synthesis of ¹⁵N-labeled amino acids. thieme-connect.com |
Once synthesized, these ¹⁵N-labeled amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS). kennesaw.edunih.govnih.govnih.govchempep.comnih.govuci.edu In a typical Fmoc-based SPPS workflow, the ¹⁵N-labeled amino acid would first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amino terminus. This Fmoc-¹⁵N-amino acid is then activated and coupled to a resin-bound peptide chain. The process of deprotection and coupling is repeated with other amino acids to build the desired peptide sequence. The final ¹⁵N-labeled peptide is then cleaved from the resin and purified. A comprehensive review of protected ¹⁵N- and/or ¹³C-labeled amino acids, including Boc-, Z-, and Fmoc-derivatives, highlights their importance in peptide synthesis. nih.gov
Preparation of ¹⁵N-Enriched Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The introduction of a ¹⁵N-label into these scaffolds is of great interest for mechanistic studies and for applications in areas like hyperpolarized magnetic resonance imaging (MRI). nih.gov While many methods for the synthesis of ¹⁵N-labeled heterocycles rely on sources like ¹⁵N-ammonia or ¹⁵N-aniline, Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N offers a potential route to specific classes of ¹⁵N-enriched heterocycles, particularly those containing the isoindolinone core. nih.govnih.govrsc.orgresearchgate.net
The synthesis of functionalized isoindolinones can be achieved through the addition of in situ generated organoaluminum reagents to N-acyliminium ions derived from phthalimide. nih.gov For example, the reduction of benzyl phthalimide with sodium borohydride (B1222165) yields an intermediate that can be acylated to form an N-acyliminium ion precursor. nih.gov While the cited study does not use the ¹⁵N-labeled starting material, it provides a clear pathway for the synthesis of ¹⁵N-labeled isoindolinones by starting with ¹⁵N-benzyl phthalimide, which can be prepared from Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N. These ¹⁵N-labeled isoindolinones are valuable scaffolds for further synthetic transformations to create more complex heterocyclic systems.
Furthermore, the development of methods for the synthesis of ¹⁵N-labeled pyridines and other heterocycles, often for hyperpolarization studies, underscores the demand for versatile ¹⁵N-labeling reagents. nih.govnih.govnih.gov Although many of these syntheses currently employ simpler ¹⁵N sources, the potential to adapt these routes to use intermediates derived from Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N remains an area for future exploration.
Development of Novel ¹⁵N-Labeled Reagents for Specific Transformations
The utility of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N extends beyond its direct use in the Gabriel synthesis. It can serve as a precursor for the development of more complex and functionalized ¹⁵N-labeled reagents, tailored for specific chemical transformations.
One area of potential development lies in the synthesis of novel ¹⁵N-labeled electrophilic aminating agents. By modifying the phthalimide structure or by cleaving the phthaloyl group under specific conditions to reveal a reactive ¹⁵N-containing moiety, new reagents could be designed for the direct introduction of a ¹⁵N-labeled amino group into various organic substrates.
Additionally, the synthesis of ¹⁵N-labeled N-hydroxyphthalimide could open avenues for the development of novel ¹⁵N-labeled radical precursors. As demonstrated in photoredox-catalyzed reactions, N-hydroxyphthalimide esters can serve as effective sources of alkyl radicals via decarboxylation. nih.gov The corresponding ¹⁵N-labeled reagents would enable the introduction of ¹⁵N into molecules through radical-based C-C bond-forming reactions, a fundamentally different approach to the nucleophilic substitution of the Gabriel synthesis. While specific examples of such novel reagents derived directly from Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N are not yet prevalent in the literature, the foundational chemistry of phthalimide derivatives suggests a fertile ground for future research in this area.
Spectroscopic Characterization for Structural and Mechanistic Insights
Advanced ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy is a primary tool for investigating nitrogen-containing compounds at the atomic level. For Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N, the presence of the ¹⁵N nucleus, which has a spin of 1/2, allows for the application of a suite of high-resolution NMR experiments, circumventing the challenges associated with the quadrupolar ¹⁴N nucleus. researchgate.net The chemical shifts and coupling constants of the ¹⁵N nucleus are highly sensitive to its chemical environment, providing invaluable data on molecular structure and bonding. researchgate.netnih.gov
Multi-dimensional NMR spectroscopy is crucial for unambiguously assigning resonances and establishing the covalent framework (topology) of a molecule. For compounds like Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N, where protons are present on the aromatic ring, techniques correlating ¹H and ¹⁵N nuclei are particularly informative.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is a cornerstone of modern NMR, used to determine direct, one-bond correlations between protons and nitrogen atoms. protein-nmr.org.ukduke.edu In this experiment, magnetization is transferred from a proton to its directly attached nitrogen, and after a period of chemical shift evolution, it is transferred back to the proton for detection, leveraging the higher sensitivity of ¹H NMR. protein-nmr.org.uk While the title compound lacks a proton directly bonded to the nitrogen, HSQC-type experiments are fundamental in analyzing its derivatives or reaction products where N-H bonds are formed.
| Technique | Type of Correlation | Information Yielded | Applicability to Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N |
|---|---|---|---|
| ¹H-¹⁵N HSQC | Direct ¹J_NH | Identifies atoms directly bonded to nitrogen. | Primarily for derivatives with N-H bonds; establishes direct connectivity. protein-nmr.org.uk |
| ¹H-¹⁵N HMBC | Long-range ²⁻⁴J_NH | Establishes connectivity between nitrogen and non-bonded protons, defining molecular topology. | Crucial for correlating the ¹⁵N atom with aromatic protons, confirming the isoindoline (B1297411) structure. nih.gov |
¹⁵N Chemical Shift Anisotropy (CSA): In the solid state, the magnetic shielding of a nucleus is orientation-dependent, a property known as Chemical Shift Anisotropy (CSA). nih.govnih.gov The ¹⁵N CSA is particularly sensitive to the local electronic environment, including secondary structure and intermolecular interactions. nih.govacs.org Solid-state NMR experiments on stationary or slow-spinning samples of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N can measure the principal values of the CSA tensor. These values provide detailed information about the electronic distribution around the nitrogen atom within the imide functional group. usm.edu Studies on model phthalimide (B116566) compounds have used CSA analysis to define the orientation of the tensor relative to the molecular frame, offering deep insights into the N-C bond axis and the planarity of the imide ring. usm.edu
Coupling Constants: Spin-spin coupling constants (J-couplings) provide through-bond information about molecular connectivity and conformation. nih.govrsc.org While one-bond couplings (¹J) confirm direct bonds, long-range heteronuclear coupling constants (ⁿJ, where n > 1) are instrumental for conformational analysis. northwestern.edu The measurement of long-range ¹H-¹⁵N couplings between the imide nitrogen and the aromatic protons can provide constraints on the geometry of the five-membered ring and its orientation relative to the benzene (B151609) ring.
Since Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is a solid, solid-state NMR (SSNMR) is an indispensable tool for its characterization. isotopeshop.comsigmaaldrich.com SSNMR is uniquely suited for studying materials in their native, non-crystalline or polycrystalline state, providing data that is inaccessible by solution NMR. rsc.orgresearchgate.net
Techniques such as Cross-Polarization (CP) and Magic Angle Spinning (MAS) are routinely employed. CP enhances the signal of low-gyromagnetic-ratio nuclei like ¹⁵N by transferring magnetization from abundant, high-gyromagnetic-ratio nuclei such as ¹H. rsc.org MAS involves spinning the sample at a specific angle (54.74°) to the external magnetic field, which averages out anisotropic interactions like CSA and dipolar coupling, resulting in narrower lines and higher resolution spectra. researchgate.netnih.gov For the title compound, ¹⁵N CP/MAS experiments would provide its isotropic chemical shift, a key identifier, and could resolve distinct nitrogen environments if polymorphism occurs. rsc.org Furthermore, SSNMR can be used to measure precise internuclear distances, such as the ¹³C-¹⁵N bond length, through the analysis of dipolar coupling. usm.edu
Vibrational Spectroscopy (IR, Raman) for Isotopic Frequency Shifts and Bond Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The substitution of ¹⁴N with ¹⁵N in potassium phthalimide leads to a measurable shift in the frequencies of vibrations involving the nitrogen atom. libretexts.org
According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Replacing the lighter ¹⁴N isotope with the heavier ¹⁵N isotope increases the reduced mass of the C-N bonds, resulting in a predictable decrease (downshift) in the frequency of the C-N stretching vibrations. libretexts.orgosti.gov This isotopic shift provides a definitive way to assign the C-N vibrational modes in the IR and Raman spectra. osti.gov IR and Raman spectra of phthalimide and its derivatives have been analyzed, with characteristic bands for the carbonyl (C=O) stretching, aromatic ring vibrations, and imide C-N stretching being assigned. researchgate.net The ¹⁵N label in the title compound would specifically shift the C-N stretching bands, confirming their assignment and providing data on the bond's force constant.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Effect of ¹⁵N Substitution | Rationale |
|---|---|---|---|
| Symmetric C=O Stretch | 1750-1790 | Negligible | Vibration is localized on the C=O groups. |
| Asymmetric C=O Stretch | 1700-1740 | Negligible | Vibration is localized on the C=O groups. |
| C-N-C Stretch | 1300-1350 | Significant Downshift | Nitrogen atom is directly involved in the vibration, increasing the reduced mass. libretexts.org |
| Aromatic C=C Stretch | 1450-1600 | Minimal | Vibration is localized within the benzene ring. |
Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathway Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an ideal technique for analyzing isotopically labeled compounds.
Isotopic Abundance: The molecular weight of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is 186.21 g/mol , which is one mass unit higher than its unlabeled counterpart due to the ¹⁵N isotope. sigmaaldrich.com Mass spectrometry directly confirms the successful incorporation of the label by showing a molecular ion peak at the expected higher mass. nih.gov The isotopic purity of the sample can be accurately determined by comparing the relative intensities of the ion peaks corresponding to the ¹⁵N-labeled species and any residual ¹⁴N-containing compound. nih.gov
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to fragment a selected parent ion and analyze the resulting daughter ions, providing a fragmentation fingerprint that is characteristic of the molecular structure. researchgate.net The fragmentation of N-substituted phthalimides is well-studied. xml-journal.net Common fragmentation patterns for the phthalimide structure involve the loss of neutral molecules like carbon monoxide (CO) and the formation of characteristic ions such as the benzyne (B1209423) radical cation or protonated benzoic acid. xml-journal.netnih.gov
For Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N, the ¹⁵N label serves as a powerful tracer in fragmentation analysis. Any fragment ion that retains the nitrogen atom will have its mass shifted by +1 Da compared to the corresponding fragment from an unlabeled molecule. This allows for the unambiguous identification of nitrogen-containing fragments, helping to piece together the fragmentation mechanism with high confidence. nih.gov For example, a key fragment of phthalimide itself (m/z 147) is the phthalic anhydride (B1165640) radical cation (m/z 148), but a nitrogen-containing fragment like [C₇H₄NO]⁺ would appear at m/z 119 instead of m/z 118, confirming its composition. nist.gov
Computational and Theoretical Studies on Potassium 1,3 Dioxoisoindolin 2 Ide 15n
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules like potassium phthalimide (B116566). researchgate.netsciencepublishinggroup.com DFT calculations provide insights into the molecular structure, orbital energies, and the nature of chemical bonding. researchgate.netnih.gov
Studies employing DFT have successfully modeled the geometric parameters and vibrational frequencies of the phthalimide structure. researchgate.netnih.gov For instance, research combining FT-IR spectroscopy with DFT calculations at the B3LYP/6-31G* and 6-311+G** levels has shown excellent agreement between theoretical and experimental vibrational spectra for phthalimide and its derivatives. researchgate.net
DFT is also instrumental in analyzing the reactivity of the phthalimide anion. As a key reagent in the Gabriel synthesis, the nucleophilicity of the phthalimide nitrogen is of great interest. organicchemistrytutor.comlibretexts.org DFT-based reactivity descriptors, such as electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO), can elucidate the sites susceptible to electrophilic attack. smolecule.com Recent computational work has investigated potassium phthalimide as a potential ionic liquid for carbon dioxide capture. researchgate.netsciencepublishinggroup.com Using the M062X/6-31+G(d,p) method, researchers calculated the binding energies between the phthalimide anion and CO2, revealing that the interaction is thermodynamically favorable. researchgate.netsciencepublishinggroup.com These studies highlight the capability of DFT to predict and quantify intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications. researchgate.netsciencepublishinggroup.com
| Interaction Site | Binding Energy (kcal/mol) | Computational Method |
|---|---|---|
| Site 1 | -3.475 | M062X/6-31+G(d,p) |
| Site 2 | -0.219 | M062X/6-31+G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Potassium 1,3-dioxoisoindolin-2-ide-15N, complementing the static picture provided by DFT. mdpi.com These simulations track the motions of atoms over time, providing critical information on conformational flexibility and the nature of intermolecular interactions in different environments. mdpi.comrsc.org
For polyimides, which share the core phthalimide structure, MD simulations have been used to study mechanical properties and the impact of molecular structure on the material's behavior. rsc.orgrsc.org Although the small molecule itself has limited conformational freedom, its interactions with solvents and other molecules are key to its chemical behavior. MD simulations can model how the planar phthalimide units interact with each other through π-π stacking, a significant non-covalent force in many aromatic systems. researchgate.net The crystal packing of phthalimide derivatives often reveals these head-to-tail π-stacking interactions. researchgate.net
Furthermore, MD simulations can explore the interactions between the potassium cation and the phthalimide anion, as well as interactions with solvent molecules. researchgate.net These simulations can quantify various types of intermolecular forces, including ion pairing, hydrogen bonding (if protic solvents are present), and van der Waals contacts, which collectively govern the compound's solubility and reactivity in solution. researchgate.netnih.gov By analyzing radial distribution functions and interaction energies from MD trajectories, a detailed understanding of the solvation shell and local environment of the molecule can be achieved.
| Interaction Type | Description | Relevance |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Influences crystal packing and self-assembly. researchgate.net |
| Ion Pairing | Electrostatic attraction between the K+ cation and the phthalimide anion. researchgate.net | Affects solubility and reactivity in solution. |
| Hydrogen Bonding | Interaction between the carbonyl oxygens and donor hydrogens from solvent or other molecules. researchgate.net | Crucial in protic solvents and for interactions with biological molecules. |
| Van der Waals Forces | General non-specific attractive or repulsive forces. researchgate.net | Contributes to overall stability and molecular packing. |
Prediction of 15N NMR Chemical Shifts and Coupling Constants
The incorporation of the ¹⁵N isotope makes this compound particularly amenable to specialized NMR spectroscopy studies. researchgate.net Computational chemistry plays a vital role in interpreting these spectra through the prediction of ¹⁵N NMR chemical shifts and coupling constants. semanticscholar.orgnih.govrsc.org
DFT calculations, specifically using the gauge-including atomic orbital (GIAO) method, are widely employed for predicting NMR chemical shifts. rsc.orgnih.gov Studies have systematically evaluated the performance of various DFT functionals and basis sets for calculating ¹⁵N chemical shifts in nitrogen-containing aromatic compounds. semanticscholar.orgnih.govresearchgate.net For example, methods like B3LYP/cc-pVDZ have shown that linear-scaled ¹⁵N chemical shifts can be predicted with a high degree of accuracy, often within ±9.56 ppm of experimental values. rsc.org More advanced methods and machine learning approaches have further improved prediction accuracy, with mean absolute errors dropping to around 5-6 ppm. researchgate.netbris.ac.uk These predictions are sensitive to molecular conformation and the surrounding solvent environment, which can be modeled using continuum solvent models like PCM or CPCM. semanticscholar.orgnih.gov
Besides chemical shifts, computational methods can also predict spin-spin coupling constants, such as ¹J(¹⁵N, ¹³C) and ¹J(¹⁵N, ¹H). researchgate.netnih.gov These coupling constants provide valuable structural information, helping to confirm connectivity and characterize the hybridization and bonding environment of the nitrogen atom. researchgate.netrsc.org The ability to accurately compute both chemical shifts and coupling constants is a powerful tool for structural elucidation and for understanding the electronic changes that occur during chemical reactions. nih.govrsc.org
| Method | Mean Absolute Deviation (MAD) | Notes |
|---|---|---|
| DFT: B3LYP/cc-pVDZ (Scaled) | ~9.56 ppm | Effective for a diverse set of molecular scaffolds. rsc.org |
| DFT: CPCM-OLYP/pcSseg-2 (Scaled) | 5.3 ppm | Shows strong performance for aromatic nitrogen compounds. semanticscholar.org |
| DFT: OLYP/aug-pcS-3(N)//pc-2 | 5.2 ppm | Optimized for condensed nitrogen heterocycles. nih.govresearchgate.net |
| Machine Learning (IMPRESSION) | 6.20 ppm | Predicts DFT-calculated shifts with high speed. bris.ac.uk |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. smolecule.com The most prominent reaction is the Gabriel synthesis, where the phthalimide anion acts as a nucleophile to convert primary alkyl halides into primary amines. organicchemistrytutor.combyjus.comorganic-chemistry.org
By modeling the reaction pathway, computational methods can identify and characterize the structures and energies of reactants, transition states, and intermediates. organicchemistrytutor.com The Gabriel synthesis proceeds via an SN2 mechanism, where the nucleophilic ¹⁵N-labeled phthalimide anion attacks the electrophilic carbon of an alkyl halide. organicchemistrytutor.comlibretexts.org Computational modeling can map the potential energy surface of this reaction, calculating the activation energy barrier associated with the transition state. This allows for a quantitative understanding of the reaction kinetics.
Future Directions and Emerging Research Areas
Innovations in Green and Sustainable Isotopic Synthesis
The traditional synthesis of labeled compounds often involves hazardous solvents, excess reagents, and harsh conditions, creating a significant environmental footprint. mdpi.com The push towards green chemistry is reshaping the synthesis of phthalimide (B116566) derivatives and other isotopically labeled molecules, including Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N.
Recent research has demonstrated eco-friendly methods for producing phthalimides, which can be adapted for their ¹⁵N-labeled analogues. One approach utilizes microwave irradiation with a reusable montmorillonite-KSF clay catalyst, which significantly reduces reaction times and improves yields compared to conventional heating. eijppr.com Another innovative method employs high-temperature, high-pressure mixtures of water and ethanol (B145695) as the solvent for the condensation reaction between o-phthalic acid and amines, often yielding pure crystalline products directly and cleanly. rsc.org
For the specific synthesis of ¹⁵N-labeled phthalimide, a high-yield method has been developed involving the reaction of phthalic anhydride (B1165640) with ¹⁵N-urea in ortho-xylene, achieving a 96% yield with 99.5% purity and over 99% isotopic abundance. nih.gov Furthermore, emerging electrochemical strategies offer a promising green alternative for synthesizing ¹⁵N-labeled amino acids from ¹⁵N-nitrite, a technique that operates at room temperature and avoids toxic reagents. miragenews.comresearchgate.net These sustainable methodologies represent a significant step forward, providing pathways to produce Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N and related compounds with greater efficiency and reduced environmental impact. miragenews.com
Table 1: Comparison of Synthetic Methods for Phthalimides
| Feature | Conventional Synthesis | Green Synthesis Innovations |
|---|---|---|
| Energy Source | Conventional heating | Microwave irradiation eijppr.com |
| Solvents | Often hazardous organic solvents | High-temperature H₂O/EtOH mixtures rsc.org, ortho-xylene nih.gov |
| Catalyst | Excess reagents or catalysts | Reusable clay catalysts (e.g., montmorillonite-KSF) eijppr.com |
| Reaction Time | Long reaction times | Shorter reaction times eijppr.com |
| Yield & Purity | Often lower yields, requires extensive purification | Higher yields, often results in pure crystals directly eijppr.comrsc.org |
| Sustainability | Higher environmental impact | Reduced waste, use of recyclable catalysts eijppr.commiragenews.com |
Expanded Utility in Catalysis and Materials Science
The application of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N is poised to expand beyond its traditional use in the Gabriel synthesis. Isotopic labeling is a powerful and essential tool for investigating the mechanisms of catalytic reactions. By strategically placing a ¹⁵N label within a molecule, researchers can track the atom's movement through a reaction pathway, identify key intermediates, and characterize the active sites of catalysts.
Phthalimides themselves have been identified as effective organocatalysts for reactions such as the cyanosilylation of carbonyl compounds. smolecule.com The use of ¹⁵N-labeled potassium phthalimide would allow for detailed mechanistic studies of these processes using techniques like NMR spectroscopy. researchgate.net This could provide crucial insights into how the catalyst functions, enabling the design of more efficient and selective catalysts.
In materials science, phthalimide derivatives are used as intermediates for pigments, dyes, and polymers. The incorporation of a ¹⁵N label provides a non-radioactive tracer to study material properties, such as degradation pathways, interactions with other substances, or their fate in environmental systems. alfa-chemistry.com This is particularly relevant for creating advanced materials with enhanced durability and environmentally friendly profiles. mdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation
The convergence of robotics, automation, and chemistry is revolutionizing how new compounds and materials are discovered. scdiscoveries.com High-Throughput Experimentation (HTE) or High-Throughput Screening (HTS) utilizes automated platforms, including liquid handling robots and multi-label plate readers, to perform a massive number of experiments in parallel. scdiscoveries.com This approach can rapidly screen extensive libraries of small molecules to identify candidates with desired properties or to optimize reaction conditions. nsf.gov
The integration of these automated platforms with the synthesis and application of Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N offers significant potential. For instance, an automated system could be programmed to perform the Gabriel synthesis using the ¹⁵N-labeled reagent with a large array of different substrates, rapidly generating a library of ¹⁵N-labeled primary amines. This would accelerate the development of new pharmaceuticals, agrochemicals, or molecular probes.
Furthermore, HTE can be used to screen for new catalytic applications of ¹⁵N-labeled phthalimide derivatives. By systematically testing the labeled compound under hundreds or thousands of different reaction conditions (e.g., varying solvents, temperatures, and co-reagents), new and unexpected catalytic activities could be uncovered far more quickly than with traditional, manual methods. nsf.gov This integration of automation allows researchers to explore a much wider chemical space, accelerating the pace of discovery. scdiscoveries.com
Challenges and Opportunities in the Synthesis and Application of Highly Enriched ¹⁵N-Labeled Compounds
Despite the expanding horizons, the synthesis and use of highly enriched ¹⁵N-labeled compounds like Potassium 1,3-dioxoisoindolin-2-ide-¹⁵N present both challenges and significant opportunities.
Challenges:
Cost and Availability: The primary source of the ¹⁵N isotope, such as ¹⁵NH₄Cl, is significantly more expensive than its natural abundance counterpart, which can make large-scale synthesis costly. nih.govchemrxiv.org
Synthetic Complexity: Achieving high levels of isotopic enrichment (typically >98%) often requires multi-step de novo synthesis or complex purification methods to avoid isotopic dilution. nih.govresearchgate.net While efficient methods for ¹⁵N-phthalimide exist, applying them to more complex derivatives can be challenging. nih.gov
Separation and Analysis: The separation of isotopically labeled compounds from their unlabeled precursors can be difficult, requiring advanced chromatographic and spectroscopic techniques to ensure purity. researchgate.net
Opportunities:
Advanced Analytical Applications: High isotopic enrichment is crucial for applications that rely on sensitive detection methods. In Nuclear Magnetic Resonance (NMR) spectroscopy, high ¹⁵N enrichment dramatically enhances signal detection, enabling detailed structural and dynamic studies that are impossible at natural abundance. researchgate.netnih.gov In mass spectrometry, highly enriched compounds serve as ideal internal standards for precise quantification in metabolomics and pharmacokinetic studies. nih.govglpbio.com
Mechanistic Elucidation: The unambiguous signal from a highly enriched ¹⁵N label is invaluable for tracing metabolic pathways in biological systems and dissecting complex chemical reaction mechanisms. alfa-chemistry.comwikipedia.orgnih.gov
Medical Imaging: There is a growing interest in using hyperpolarized ¹⁵N-labeled compounds as contrast agents for Magnetic Resonance Imaging (MRI). nih.gov The unique properties of the ¹⁵N nucleus, such as long polarization lifetimes, make it an attractive candidate for real-time metabolic imaging, and highly enriched precursors like ¹⁵N-phthalimide are essential for synthesizing these advanced imaging agents. nih.govnih.gov
Table 2: Summary of Challenges and Opportunities
| Aspect | Details |
|---|
| Challenges | High cost of ¹⁵N sources. nih.gov Complexity of achieving >98% isotopic purity. researchgate.net Difficult separation from unlabeled analogues. nih.gov | | Opportunities | Enables sensitive detection in NMR and MS. researchgate.netnih.gov Acts as a precise tracer for metabolic and mechanistic studies. alfa-chemistry.com Essential for developing novel hyperpolarized MRI contrast agents. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Potassium 1,3-dioxoisoindolin-2-ide-?
- Methodological Answer : Synthesis typically involves isotopic substitution of nitrogen () into the phthalimide precursor. Characterization requires techniques such as:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm structural integrity, with NMR or isotopic shift analysis to verify incorporation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to distinguish isotopic peaks and calculate isotopic purity .
- Elemental Analysis : Combustion analysis to validate stoichiometry, particularly for potassium content .
Q. What experimental methods confirm the isotopic labeling efficiency of in this compound?
- Methodological Answer :
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies abundance by measuring / ratios in the compound .
- Fourier-Transform Infrared (FTIR) Spectroscopy : Detects isotopic shifts in N–H or N–K vibrational modes due to substitution .
- X-ray Diffraction (XRD) : Crystallographic data can indirectly confirm isotopic labeling by refining atomic displacement parameters (ADPs) and bond lengths .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of Potassium 1,3-dioxoisoindolin-2-ide-?
- Methodological Answer :
- Software Tools : Use programs like SHELXL for small-molecule refinement. If data quality is poor (e.g., high thermal motion or twinning), apply restraints/constraints to ADPs or employ twin refinement protocols .
- Validation Metrics : Cross-check R-factors, goodness-of-fit (), and Hirshfeld surface analysis to identify outliers in electron density maps. Tools like ORTEP-3 visualize anisotropic displacement ellipsoids to detect overfitting .
- Data Reconciliation : Compare with isotopic analogs (e.g., version) to validate bond-length anomalies caused by isotopic substitution .
Q. What methodologies are effective for analyzing hydrogen-bonding patterns in Potassium 1,3-dioxoisoindolin-2-ide- crystals?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., , , or patterns) using crystallographic data. Software like WinGX generates hydrogen-bond tables for systematic classification .
- Thermal Ellipsoid Plots : Use ORTEP-3 to visualize donor-acceptor distances and angles. Compare with DFT-calculated geometries to assess packing effects .
- Energy Frameworks (Mercury CSD) : Evaluate lattice energy contributions of hydrogen bonds to prioritize dominant interactions .
Q. How should researchers address discrepancies in isotopic purity measurements between NMR and mass spectrometry?
- Methodological Answer :
- Calibration Standards : Use certified -labeled reference compounds to calibrate instruments.
- Cross-Validation : For NMR, integrate -satellite peaks in spectra. For MS, apply isotopic pattern deconvolution algorithms. Discrepancies may arise from solvent interference (NMR) or ion suppression (MS) .
- Statistical Analysis : Perform error propagation modeling (e.g., Monte Carlo simulations) to quantify measurement uncertainties .
Data Presentation and Analysis
Q. What statistical approaches are recommended for analyzing reaction yield data in isotopic synthesis?
- Methodological Answer :
- Error Bars and Confidence Intervals : Report yields with standard deviations from triplicate experiments. Use Student’s t-test to compare yields between and analogs .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction conditions (e.g., temperature, solvent) with isotopic purity .
- Data Visualization : Use box plots for yield distributions and scatter plots for purity vs. reaction time .
Literature and Database Utilization
Q. How can researchers efficiently retrieve and validate crystallographic data for this compound?
- Methodological Answer :
- Database Searches : Use SciFinder with CAS RN 53510-88-6 to locate peer-reviewed XRD studies. Refine results using filters like "isotopic labeling" or "crystal structure" .
- Validation Tools : Cross-reference with the Cambridge Structural Database (CSD) for geometry comparisons. Use NIST Chemistry WebBook to verify spectroscopic data .
Safety and Handling
Q. What precautions are critical when handling Potassium 1,3-dioxoisoindolin-2-ide- in solution-phase reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
